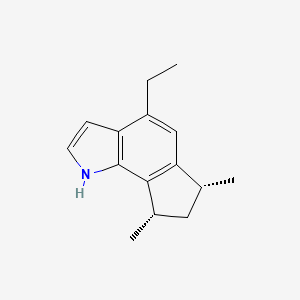
cis-Trikentrin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Trikentrin A: is a naturally occurring indole alkaloid isolated from the marine sponge Trikentrion flabelliforme. This compound is part of a unique class of alkaloids known for their antimicrobial properties . The structural complexity and biological activity of this compound make it an attractive target for synthetic chemists and researchers in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of cis-Trikentrin A has been achieved through various methods. One notable approach involves a nine-step synthesis using an intermolecular Diels-Alder cycloaddition with indole aryne as the key step . The required 6,7-indolyne precursor is constructed via the Bartoli indole synthesis with substituted nitrobenzenes and vinyl magnesium bromide . Another efficient route employs a tandem 6,7-indolyne cycloaddition/Negishi cross-coupling reaction starting from a 4,6,7-tribromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The use of indole aryne cycloaddition and Negishi cross-coupling reactions could be adapted for industrial applications, given their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Trikentrin A undergoes various chemical reactions, including:
Cycloaddition Reactions: The synthesis of this compound itself involves Diels-Alder and [2+2] cycloaddition reactions
Oxidation and Reduction: These reactions are often used in the synthesis and modification of indole alkaloids.
Common Reagents and Conditions:
Diels-Alder Cycloaddition: Indole aryne and cyclopentadiene are key reagents.
Negishi Cross-Coupling: This reaction involves the use of organozinc reagents and palladium catalysts.
Major Products: The primary product of these reactions is this compound, along with related indole derivatives such as herbindole A .
Wissenschaftliche Forschungsanwendungen
cis-Trikentrin A has several scientific research applications:
Wirkmechanismus
The mechanism by which cis-Trikentrin A exerts its effects is not fully understood. its biological activity is likely related to its interaction with cellular targets and pathways involved in antimicrobial and cytotoxic responses. Further research is needed to elucidate the specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
cis-Trikentrin A is structurally similar to other indole alkaloids such as herbindole A and trikentramides . These compounds share a common indole core but differ in their substitution patterns and biological activities. The unique structural features of this compound, such as its 6,7-annulated indole ring, distinguish it from other related compounds and contribute to its specific biological properties .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex synthesis, diverse chemical reactions, and promising biological activities make it an important subject of research. Continued studies on this compound and its analogs will likely yield valuable insights and applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C15H19N |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(6R,8S)-4-ethyl-6,8-dimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |
InChI |
InChI=1S/C15H19N/c1-4-11-8-13-9(2)7-10(3)14(13)15-12(11)5-6-16-15/h5-6,8-10,16H,4,7H2,1-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
MALBSYUZNPGJPQ-ZJUUUORDSA-N |
Isomerische SMILES |
CCC1=CC2=C([C@H](C[C@H]2C)C)C3=C1C=CN3 |
Kanonische SMILES |
CCC1=CC2=C(C(CC2C)C)C3=C1C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


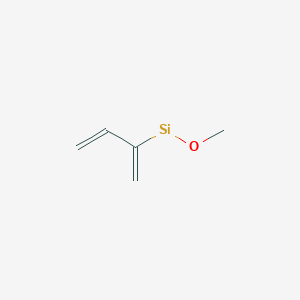
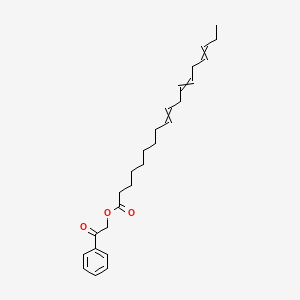
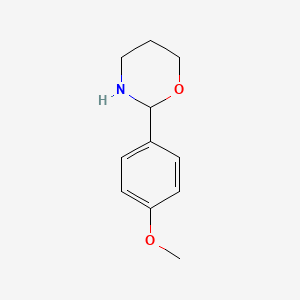
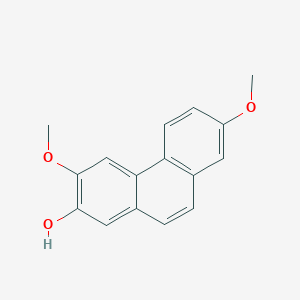
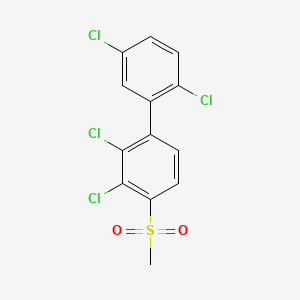

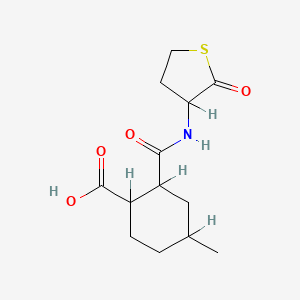

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
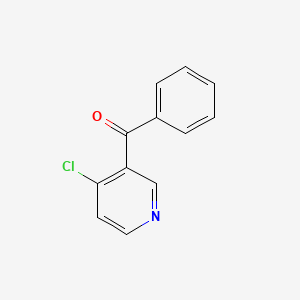
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
